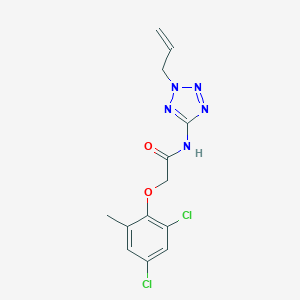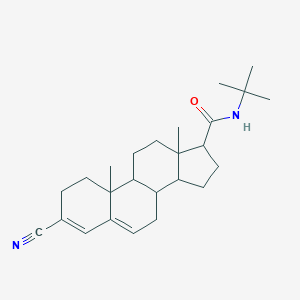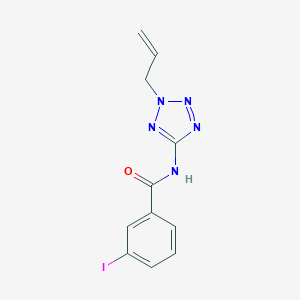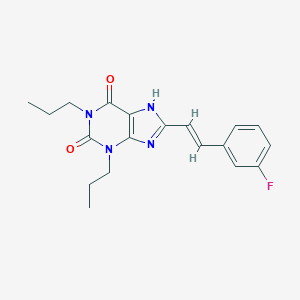
N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichloro-6-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichloro-6-methylphenoxy)acetamide, commonly known as ADTA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of ADTA is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cell division and proliferation. It has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment.
Efectos Bioquímicos Y Fisiológicos
ADTA has been shown to have significant biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of the immune system. It has also been shown to possess significant antimicrobial and antifungal properties, making it a potential candidate for the treatment of infectious diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ADTA possesses several advantages for lab experiments, including its ease of synthesis, low cost, and significant antimicrobial and antitumor properties. However, it also has several limitations, including its low solubility in water and limited bioavailability, which may limit its potential applications in vivo.
Direcciones Futuras
There are several future directions for the study of ADTA, including the development of novel drug delivery systems to improve its bioavailability and efficacy, the exploration of its potential applications in the treatment of infectious diseases, and the investigation of its mechanism of action in cancer cells. Additionally, further studies are needed to fully understand the potential advantages and limitations of ADTA for lab experiments and clinical applications.
Conclusion:
In conclusion, ADTA is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. It possesses significant antimicrobial, antifungal, and antitumor properties and has been shown to have significant biochemical and physiological effects. While it has several advantages for lab experiments, it also has several limitations, and further studies are needed to fully understand its potential applications and limitations.
Métodos De Síntesis
The synthesis of ADTA involves the reaction of 2,4-dichloro-6-methylphenol with 2-chloroacetyl chloride to form 2-(2,4-dichloro-6-methylphenoxy)acetamide. This intermediate is then reacted with sodium azide and allyl bromide to form N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichloro-6-methylphenoxy)acetamide. The overall yield of the synthesis is approximately 45%.
Aplicaciones Científicas De Investigación
ADTA has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess significant antimicrobial, antifungal, and antitumor properties, making it a promising candidate for the development of novel therapeutics.
Propiedades
Nombre del producto |
N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichloro-6-methylphenoxy)acetamide |
|---|---|
Fórmula molecular |
C13H13Cl2N5O2 |
Peso molecular |
342.18 g/mol |
Nombre IUPAC |
2-(2,4-dichloro-6-methylphenoxy)-N-(2-prop-2-enyltetrazol-5-yl)acetamide |
InChI |
InChI=1S/C13H13Cl2N5O2/c1-3-4-20-18-13(17-19-20)16-11(21)7-22-12-8(2)5-9(14)6-10(12)15/h3,5-6H,1,4,7H2,2H3,(H,16,18,21) |
Clave InChI |
DFMSOMJWXRKQOV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1OCC(=O)NC2=NN(N=N2)CC=C)Cl)Cl |
SMILES canónico |
CC1=CC(=CC(=C1OCC(=O)NC2=NN(N=N2)CC=C)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide](/img/structure/B235152.png)
![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B235160.png)
![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide](/img/structure/B235162.png)

![Tert-butyl [(1S,2S)-1-benzyl-2,3-dihydroxypropyl]carbamate](/img/structure/B235168.png)
